molecular formula C12H13BrF3NO2S B1294271 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine CAS No. 951884-69-8

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Cat. No. B1294271
M. Wt: 372.2 g/mol
InChI Key: SCFQDFCQNPMZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine" is a chemical entity that can be inferred to possess a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with a sulfonyl group attached to a bromo-trifluoromethylphenyl moiety. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential chemistry of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the use of sulfonyl chlorides, amines, and various activating agents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine is achieved by coupling benzenesulfonyl chloride with piperidine under controlled pH conditions . These methods could potentially be adapted for the synthesis of "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The substitution pattern on the piperidine ring and the nature of the substituents significantly influence the molecular conformation and, consequently, the biological activity of these compounds. For example, the presence of a trifluoromethyl group has been shown to influence the reaction pathway and the final structure of piperazin-2-ones . The bromo and trifluoromethyl substituents in the compound of interest are likely to affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The bromoethylsulfonium salt, for instance, is used for the synthesis of 1,4-heterocyclic compounds such as morpholines and benzoxazepines . In the context of "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine," the bromo substituent could potentially be involved in nucleophilic substitution reactions, while the sulfonyl group might act as an electrophile or leaving group in various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The presence of a sulfonyl group typically increases the compound's polarity, potentially affecting its solubility and stability. The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the acidity of adjacent protons and the overall reactivity of the molecule . The bromo substituent could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Piperidine Derivatives

  • Scientific Field : Pharmaceutical Industry
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application : The synthesis and applications of TFMP derivatives involve the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of the compound and how to handle it safely . In case of inhalation, move the victim into fresh air . If the compound comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention if symptoms persist .

properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFQDFCQNPMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650522
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

CAS RN

951884-69-8
Record name 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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